molecular formula C10H8FNO B13635108 8-Fluoro-6-methyl-4-quinolinol CAS No. 1065092-76-3

8-Fluoro-6-methyl-4-quinolinol

Cat. No.: B13635108
CAS No.: 1065092-76-3
M. Wt: 177.17 g/mol
InChI Key: MAIFKYBUSMYGLQ-UHFFFAOYSA-N
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Description

8-Fluoro-6-methyl-4-quinolinol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of fluorine into the quinoline structure enhances its biological activity and imparts unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-6-methyl-4-quinolinol typically involves the fluorination of quinoline derivatives. One common method is the reaction of 4-fluoroaniline with appropriate reagents to introduce the fluorine atom at the desired position. The reaction conditions often include the use of strong acids or bases, and the process may involve multiple steps to achieve the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-6-methyl-4-quinolinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines, which may possess different biological activities and properties .

Scientific Research Applications

8-Fluoro-6-methyl-4-quinolinol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoro-6-methyl-4-quinolinol involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorine atom enhances its ability to penetrate cell membranes and interact with intracellular targets. Pathways involved in its action include inhibition of bacterial DNA-gyrase and other critical enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-4-quinolinol
  • 8-Fluoro-4-quinolinol
  • 6,8-Difluoro-4-quinolinol

Comparison

8-Fluoro-6-methyl-4-quinolinol is unique due to the specific positioning of the fluorine and methyl groups, which confer distinct biological activities and chemical properties. Compared to other fluorinated quinolines, it may exhibit enhanced antibacterial activity and different pharmacokinetic profiles .

Properties

CAS No.

1065092-76-3

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

8-fluoro-6-methyl-1H-quinolin-4-one

InChI

InChI=1S/C10H8FNO/c1-6-4-7-9(13)2-3-12-10(7)8(11)5-6/h2-5H,1H3,(H,12,13)

InChI Key

MAIFKYBUSMYGLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)F)NC=CC2=O

Origin of Product

United States

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